Methyl 5-cyano-2-methoxybenzoate
Overview
Description
Methyl 5-cyano-2-methoxybenzoate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical and Photophysical Properties
- Photochemical Behavior: Methyl 5-cyano-2-methoxybenzoate exhibits interesting photochemical behaviors. In a study exploring phenolic-type stabilizers, researchers found that compounds similar to this compound, like methyl 2-methoxybenzoate, are efficient generators of singlet molecular oxygen upon irradiation. This property can be pivotal in developing photoprotected materials against oxygen-mediated degradation (Soltermann et al., 1995).
Synthesis and Chemical Transformations
Intermediate in Pharmaceutical Synthesis
this compound and its derivatives are used as intermediates in the synthesis of various pharmaceuticals. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involves a process starting from a related compound, methyl 4-amino-2-methoxybenzoate (Wang Yu, 2008).
Use in Organic Synthesis
Various research efforts focus on the synthesis of complex organic compounds using this compound or its derivatives. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving multiple steps like bromination, hydrolysis, cyanidation, and methoxylation, showcases its role in organic synthesis (Chen Bing-he, 2008).
Biological and Environmental Applications
- Antimicrobial and Molluscicidal Activity: Some derivatives of this compound exhibit biological activities. A study on prenylated benzoic acid derivatives found that compounds like methyl 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoate demonstrated significant antimicrobial and molluscicidal activities (Orjala et al., 1993).
Analytical Methods
- Quantitative Analysis in Pharmaceuticals: this compound and its related compounds are analyzed in pharmaceuticals using techniques like high-performance thin-layer chromatography. This method is crucial for determining the purity and concentration of such compounds in pharmaceutical formulations (Agbaba et al., 1999)
Mechanism of Action
Biochemical Pathways
- The compound’s impact extends to various biochemical pathways. For instance:
- Methyl 5-cyano-2-methoxybenzoate may modulate apoptotic pathways by affecting caspases, Bcl-2 family proteins, or TNF-alpha signaling. It could influence kinases (e.g., MAPK/ERK) or other signaling cascades. Enzymes involved in metabolism may be affected.
Properties
IUPAC Name |
methyl 5-cyano-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXOBZFOAGWQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594103 | |
Record name | Methyl 5-cyano-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40757-12-8 | |
Record name | Methyl 5-cyano-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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